Enhanced Lipophilicity and Membrane Permeability: A Quantitative Comparison of XLogP3-AA Values
6-Methoxyimidazo[1,2-b]pyridazin-3-amine exhibits a calculated XLogP3-AA value of 0.3, which is intermediate between the unsubstituted imidazo[1,2-b]pyridazin-3-amine (XLogP3-AA = 0) and the 6-chloro analog (XLogP3-AA = 0.9) [1][2][3]. This graded increase in lipophilicity from the methoxy derivative offers a balanced profile: it provides improved membrane permeability over the unsubstituted core while avoiding the potentially excessive lipophilicity and associated toxicity risks of the chloro analog [4]. The methoxy group also increases the topological polar surface area (TPSA) to 65.4 Ų compared to 56.2 Ų for the unsubstituted compound, further modulating passive diffusion characteristics [1][2].
| Evidence Dimension | XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | 0.3 |
| Comparator Or Baseline | Imidazo[1,2-b]pyridazin-3-amine: 0; 6-Chloroimidazo[1,2-b]pyridazin-3-amine: 0.9 |
| Quantified Difference | Target is +0.3 log units more lipophilic than unsubstituted core; -0.6 log units less lipophilic than chloro analog |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
This intermediate lipophilicity profile is advantageous for optimizing drug-like properties, balancing cellular permeability with aqueous solubility and reduced off-target binding.
- [1] PubChem. (2026). 6-Methoxyimidazo[1,2-b]pyridazin-3-amine (CID 10511214). National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Imidazo[1,2-b]pyridazin-3-amine (CID 10702308). National Center for Biotechnology Information. View Source
- [3] PubChem. (2026). 6-Chloroimidazo[1,2-b]pyridazin-3-amine (CID 10702273). National Center for Biotechnology Information. View Source
- [4] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
